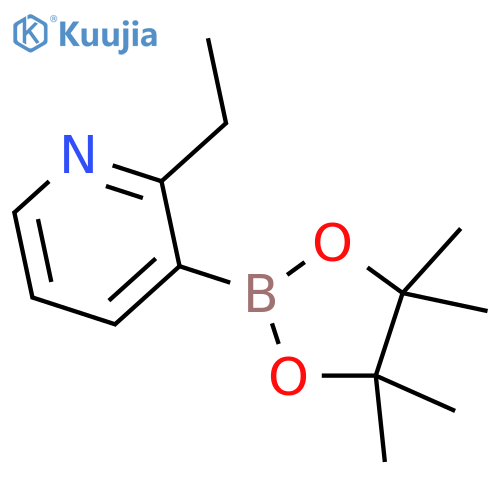

Cas no 1494670-02-8 (2-ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)

1494670-02-8 structure

商品名:2-ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

CAS番号:1494670-02-8

MF:C13H20BNO2

メガワット:233.11440372467

MDL:MFCD13182289

CID:2083910

PubChem ID:72219180

2-ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine 化学的及び物理的性質

名前と識別子

-

- 2-Ethylpyridine-3-boronic Acid Pinacol Ester

- 2-ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- MFCD13182289

- AC4371

- DB-251502

- AKOS027256879

- SY029184

- 1494670-02-8

- CS-0446884

- MB13305

- CS-32024

-

- MDL: MFCD13182289

- インチ: InChI=1S/C13H20BNO2/c1-6-11-10(8-7-9-15-11)14-16-12(2,3)13(4,5)17-14/h7-9H,6H2,1-5H3

- InChIKey: XYJDZEDMXUWYRC-UHFFFAOYSA-N

- ほほえんだ: CCC1=C(C=CC=N1)B2OC(C)(C)C(C)(C)O2

計算された属性

- せいみつぶんしりょう: 233.1587090g/mol

- どういたいしつりょう: 233.1587090g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 17

- 回転可能化学結合数: 2

- 複雑さ: 265

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 31.4Ų

2-ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029193376-1g |

2-Ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

1494670-02-8 | 95% | 1g |

704.88 USD | 2021-06-01 | |

| eNovation Chemicals LLC | Y1000607-1g |

2-ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

1494670-02-8 | 95% | 1g |

$880 | 2024-08-02 | |

| Chemenu | CM210223-1g |

2-ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

1494670-02-8 | 95%+ | 1g |

$707 | 2022-09-02 | |

| abcr | AB389673-100mg |

2-Ethylpyridine-3-boronic acid pinacol ester |

1494670-02-8 | 100mg |

€892.00 | 2023-09-05 | ||

| eNovation Chemicals LLC | D694338-1g |

2-Ethylpyridine-3-boronic Acid Pinacol Ester |

1494670-02-8 | 97% | 1g |

$825 | 2025-02-27 | |

| eNovation Chemicals LLC | D694338-1g |

2-Ethylpyridine-3-boronic Acid Pinacol Ester |

1494670-02-8 | 97% | 1g |

$825 | 2025-02-20 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBEB10618-500MG |

2-ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

1494670-02-8 | 95% | 500MG |

¥ 2,851.00 | 2023-03-30 | |

| abcr | AB389673-100 mg |

2-Ethylpyridine-3-boronic acid pinacol ester |

1494670-02-8 | 100mg |

€892.00 | 2023-04-25 | ||

| Chemenu | CM210223-1g |

2-ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

1494670-02-8 | 95 % | 1g |

$707 | 2021-08-04 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBEB10618-10G |

2-ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

1494670-02-8 | 95% | 10g |

¥ 21,384.00 | 2023-03-30 |

2-ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine 関連文献

-

Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067

-

S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077

-

M. Kubus,K. Levin,S. Kroeker,D. Enseling,T. Jüstel,H.-J. Meyer Dalton Trans., 2015,44, 2819-2826

-

Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198

-

Nadia Sebbar,Henning Bockhorn,Joseph W. Bozzelli Phys. Chem. Chem. Phys., 2002,4, 3691-3703

1494670-02-8 (2-ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine) 関連製品

- 2034527-87-0(4-1-(2-methoxyphenyl)cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione)

- 959240-93-8(4-Chloro-1-methyl-1H-indazol-3-amine)

- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)

- 2241337-84-6(Bemnifosbuvir hemisulfate)

- 437982-68-8(2-(4-{(tert-butoxy)carbonylamino}phenyl)propanoic acid)

- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)

- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)

- 26464-05-1(2-Bromo-3-methylbutyrylbromide)

- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)

- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1494670-02-8)2-ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

清らかである:99%

はかる:1g

価格 ($):594.0